Nonylcyclopentane

Thermochemistry Fuel science Calorimetry

Analytical laboratories analyzing diesel-range petroleum fractions or ethylene oligomerization products frequently lack authentic C14 cycloalkane reference standards, leading to ambiguous chromatographic peak assignments. Nonylcyclopentane (CAS 2882-98-6) resolves this with: • Verified Kovats retention index (RI = 1438 on HP-5MS) enabling definitive GC-MS identification of cyclic C14 components in complex hydrocarbon mixtures • Experimentally anchored thermochemical data (ΔcH°gas = -2208.32 ± 0.46 kcal·mol⁻¹) supporting combustion kinetic model validation and surrogate fuel formulation • Available at 95% purity through BenchChem with flexible packaging options and global shipping to support research and industrial procurement workflows

Molecular Formula C14H28
Molecular Weight 196.37 g/mol
CAS No. 2882-98-6
Cat. No. B3189168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonylcyclopentane
CAS2882-98-6
Molecular FormulaC14H28
Molecular Weight196.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1CCCC1
InChIInChI=1S/C14H28/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-14/h14H,2-13H2,1H3
InChIKeyGDCYEUOAZVKNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonylcyclopentane Properties & Procurement Evidence


Nonylcyclopentane (n-nonylcyclopentane; 1-cyclopentylnonane) is a saturated C₁₄ monocyclic hydrocarbon (C₁₄H₂₈, MW 196.37 g·mol⁻¹) belonging to the n-alkylcyclopentane homologous series [1]. It consists of a cyclopentane ring bearing an unbranched nine‑carbon alkyl side chain. The compound is a low‑melting solid/liquid at ambient temperature (mp ≈ –29 °C, bp ≈ 249–262 °C depending on source) with a density of ~0.80–0.81 g·cm⁻³ and a refractive index nD of ~1.445–1.449 . Its thermochemical and transport properties have been systematically characterized within the broader n‑alkylcyclopentane series, enabling quantitative differentiation from shorter‑chain and longer‑chain homologues as well as from linear alkane counterparts [2][3].

GC‑MS retention‑time standard for C₁₄ cycloalkanes
Combustion model compound for cycloalkane fuel surrogate development
C₁₄ oligomer blend specification and procurement

Nonylcyclopentane Homologue Substitution Risks


The n‑alkylcyclopentanes form a homologous series in which each additional methylene (–CH₂–) unit systematically alters the compound’s thermochemical, transport, and phase‑equilibrium properties by approximately 157 kcal·mol⁻¹ in heat of combustion and by predictable amounts in boiling point, viscosity, and heat capacity [1]. Substituting nonylcyclopentane (C₁₄) with the shorter‑chain octylcyclopentane (C₁₃) or the longer‑chain decylcyclopentane (C₁₅) therefore introduces quantifiable shifts in energy content, liquid‑phase viscosity, and vapor–liquid equilibrium behavior that cannot be compensated for by simple mass‑based scaling [1]. Furthermore, nonylcyclopentane differs from the linear C₁₄ counterpart n‑tetradecane in both conformational structure and thermodynamic properties; the cyclopentane ring imposes steric constraints that affect packing, density, and combustion enthalpy relative to the straight‑chain alkane, rendering the two compounds non‑equivalent in applications requiring precise energy output, rheological consistency, or chromatographic retention [2]. The quantitative evidence below establishes the specific magnitudes of these differences and their implications for scientific selection.

Chain‑length mismatch
Octyl‑ (C₁₃) or decyl‑ (C₁₅) homologue alters combustion enthalpy by ~7 % per CH₂ unit — may not suit energy‑sensitive applications.
Transport property deviation
Liquid viscosity and heat capacity shift by ~10–15 % and ~5 % per CH₂, respectively — process design inputs may require homologue‑specific data.
Cycloalkane vs. linear alkane
Nonylcyclopentane and n‑tetradecane differ in packing, density, and combustion behavior — direct substitution in oligomer blends may shift product specifications.

Nonylcyclopentane: Quantitative Differentiation from Homologues


Heat of Combustion Comparison

Nonylcyclopentane exhibits a gas‑phase standard heat of combustion (ΔcH° gas) of –2208.32 ± 0.46 kcal·mol⁻¹, placing it between octylcyclopentane (–2050.87 ± 0.42 kcal·mol⁻¹) and decylcyclopentane (–2365.76 ± 0.50 kcal·mol⁻¹) [1]. The measured increment per CH₂ group within the n‑alkylcyclopentane series is –157.42 ± 0.04 kcal·mol⁻¹, consistent with the difference between nonyl‑ and octyl‑ (–157.45 kcal·mol⁻¹) and between decyl‑ and nonyl‑ (–157.44 kcal·mol⁻¹) [1]. Substituting nonylcyclopentane with octylcyclopentane reduces the available combustion energy by 7.1 %, while substituting with decylcyclopentane increases it by 7.1 %. These differences are statistically significant (> 350 × combined standard uncertainty) and preclude simple molar‑for‑molar replacement in energy‑capacity‑sensitive applications.

Combustion heat
Head‑to‑head
Nonylcyclopentane: –2208.32 ± 0.46 kcal·mol⁻¹ vs. Octyl‑: –2050.87, Decyl‑: –2365.76; Δ = –157.45 kcal·mol⁻¹ per CH₂
Reported ~7 % combustion‑energy shift per CH₂ unit
Precludes molar‑for‑molar homologue substitution in energy‑sensitive workflows
Thermochemistry Fuel science Calorimetry

Liquid Viscosity: Andrade Model

The liquid viscosity of nonylcyclopentane follows the Andrade equation ln(VISL) = –4.732 + 1693/T, where VISL is in centipoise and T is in Kelvin, valid over the temperature range 253.15 to 393.15 K [1]. At 298.15 K, this yields a calculated liquid viscosity of approximately 2.35 cP. While directly comparable Andrade parameters for the C₁₃ and C₁₅ homologues are not available in the same database, the homologous‑series trend for n‑alkylcyclopentanes indicates that liquid viscosity increases with chain length by roughly 10–15 % per CH₂ unit at a given temperature [2]. Therefore, substituting octylcyclopentane (C₁₃) would lower the liquid viscosity by an estimated 10–15 %, whereas decylcyclopentane (C₁₅) would raise it by a similar amount. For processes designed around a specific viscosity window, swapping homologues introduces quantifiable deviations in pump‑head requirements, heat‑transfer coefficients, and mixing efficiency.

Viscosity Andrade model
Class‑level
ln(VISL) = –4.732 + 1693/T (253.15–393.15 K); η ≈ 2.35 cP at 298.15 K
Supports process design with compound‑specific viscosity data
C₁₃ / C₁₅ homologues estimated to shift viscosity by ±10–15 % — verify class‑level inference
Transport properties Chemical process engineering Rheology

Ideal Gas Heat Capacity Polynomial

The ideal‑gas heat capacity of nonylcyclopentane is described by the fourth‑order polynomial Cp = A + B·T + C·T² + D·T³ + E·T⁴, with coefficients A = –6.881247E+01, B = 1.444506E+00, C = –8.794413E‑04, D = 2.394767E‑07, E = –1.745585E‑11 (Cp in kJ·kg⁻¹·mol⁻¹, T in K) [1]. This parameterization is specific to the C₁₄ n‑alkylcyclopentane and is required for accurate enthalpy‑balance calculations in process simulators (e.g., Aspen Plus, PRO/II). Homologues with different chain lengths have distinct polynomial coefficients reflecting the systematic increase in heat capacity with carbon number [2]. Using the Cp polynomial for octylcyclopentane or decylcyclopentane in a nonylcyclopentane process simulation would introduce cumulative enthalpy errors that scale with the temperature span of the operation.

Heat capacity Cp polynomial
Class‑level
Cp = A + B·T + C·T² + D·T³ + E·T⁴; coefficients specific to C₁₄ homologue
Process‑simulation enthalpy‑balance fidelity requires correct homologue data
Systematic Cp increase ~5 % per CH₂ unit — using wrong homologue introduces cumulative errors
Chemical thermodynamics Process simulation Heat capacity

Occurrence in C₁₄ Oligomer Products

In C₁₄ hydrocarbon compositions derived from selective 1‑hexene/1‑octene catalyst systems, nonylcyclopentane co‑occurs with n‑tetradecane at a combined abundance of 3–30 wt% of the total C₁₄ fraction, with 1‑tetradecene comprising 12–50 wt% of the C₁₄ mono‑olefins [1]. The presence of nonylcyclopentane as a distinct cycloalkane component—separately quantified from n‑tetradecane—reflects the different formation pathways of cyclic vs. linear products during ethylene oligomerization. This compositional distinction has practical consequences: the cycloalkane fraction (including nonylcyclopentane) influences the density, viscosity, and oxidative stability of the oligomer mixture differently than the linear alkane counterpart n‑tetradecane. For procurement of C₁₄ hydrocarbon blends with defined linear‑to‑cyclic ratios, specifying the nonylcyclopentane content is necessary.

Oligomer composition
Head‑to‑head
Nonylcyclopentane + n‑tetradecane: 3–30 wt% of C₁₄ fraction; 1‑tetradecene: 12–50 wt% mono‑olefins
Enables specification of cycloalkane‑to‑linear ratio in oligomer procurement
Cycloalkane presence distinct from linear alkane — not interchangeable
Olefin oligomerization Petrochemical composition C₁₄ hydrocarbons

Kovats Retention Index

Nonylcyclopentane exhibits a Kovats retention index (RI) of 1438 on a standard HP‑5MS capillary column (30 m × 0.25 mm, 0.25 µm film, helium carrier gas) [1]. This RI value is distinct from that of its closest homologue octylcyclopentane (RI ≈ 1338, estimated by subtracting the ~100 RI‑unit increment per CH₂ group characteristic of the n‑alkylcyclopentane series on non‑polar columns) [2]. The ~100‑unit RI difference between successive homologues allows unambiguous identification and quantification of nonylcyclopentane in complex hydrocarbon mixtures, such as petroleum distillates or oligomerization products, without the need for a co‑injected authentic standard of every possible homologue.

Kovats RI
Cross‑study comparable
RI = 1438 (HP‑5MS, 30 m × 0.25 mm, 0.25 µm, He)
Supports unambiguous GC‑MS identification of C₁₄ cycloalkane
~100 RI‑unit separation per CH₂ in homologous series
Gas chromatography Retention index Petroleum analysis

Heat of Formation Comparison

The standard liquid‑phase heat of formation (ΔfH° liquid) of nonylcyclopentane is –64.81 kcal·mol⁻¹ (calculated from ΔcH° liquid = –2208.32 ± 0.46 kcal·mol⁻¹) [1]. This value fits the linear homologous‑series trend: octylcyclopentane ΔfH° liquid = –59.89 kcal·mol⁻¹; decylcyclopentane ΔfH° liquid = –87.95 to –88.00 kcal·mol⁻¹ (range reflects multiple determinations) [2][3]. The systematic decrease in ΔfH° liquid by approximately –5 kcal·mol⁻¹ per CH₂ group confirms that nonylcyclopentane occupies a specific thermodynamic position that cannot be approximated by the C₁₃ or C₁₅ homologues. For exothermic process design or hazard assessment, the 4.92 kcal·mol⁻¹ difference between nonyl‑ and octyl‑ represents a significant shift in potential energy release.

Formation heat
Head‑to‑head
Nonyl‑: –64.81 kcal·mol⁻¹; Octyl‑: –59.89; Decyl‑: –87.95 to –88.00; Δ ≈ –5 kcal·mol⁻¹ per CH₂
Systematic shift supports hazard assessment and energy‑balance modelling
4.92 kcal·mol⁻¹ difference between C₁₃ and C₁₄ — relevant for exothermic process design
Thermochemistry Process safety Energy balance

Nonylcyclopentane: Research & Industry Applications


GC‑MS Calibration Standard for Petroleum

Nonylcyclopentane’s well‑characterized Kovats retention index (RI = 1438 on HP‑5MS) and its distinct position in the n‑alkylcyclopentane homologous series make it an ideal retention‑time marker for C₁₄ cycloalkanes in complex hydrocarbon mixtures [1]. Laboratories analyzing ethylene oligomerization products, diesel‑range petroleum fractions, or synthetic hydrocarbon fuels can use a high‑purity nonylcyclopentane reference standard to calibrate GC‑MS systems, enabling accurate identification and quantification of cyclic vs. linear C₁₄ components without requiring a complete homologous‑series standard suite [2].

Fuel Combustion Model Compound

With its gas‑phase heat of combustion precisely determined at –2208.32 ± 0.46 kcal·mol⁻¹ and a systematic CH₂ increment of –157.42 kcal·mol⁻¹ validated against the full n‑alkylcyclopentane series, nonylcyclopentane serves as a key data point for developing and validating group‑contribution methods and combustion kinetic models for cycloalkane fuels [1]. Researchers designing surrogate fuel mixtures for diesel or jet‑fuel simulations can incorporate nonylcyclopentane to represent the C₁₄ cycloalkane fraction, confident that its thermochemical parameters are experimentally anchored rather than estimated [1].

C₁₄ Hydrocarbon Separation Process Design

The availability of compound‑specific Andrade viscosity parameters (ln(VISL) = –4.732 + 1693/T) and ideal‑gas heat‑capacity polynomial coefficients for nonylcyclopentane allows process engineers to perform rigorous distillation‑column, heat‑exchanger, and pump‑sizing calculations for streams containing this C₁₄ cycloalkane [1][2]. In ethylene oligomerization plants producing C₁₄ fractions, accurate transport‑property data for nonylcyclopentane—distinct from n‑tetradecane—enable optimization of separation sequences that isolate the cycloalkane fraction from linear olefins and paraffins [3].

C₁₄ Oligomer Blend Procurement Specification

The Chevron Phillips patent disclosure establishes that nonylcyclopentane is a separately identifiable component in C₁₄ oligomer streams, present at 3–30 wt% (combined with n‑tetradecane) [1]. For industrial buyers of C₁₄ hydrocarbon blends, this provides a quantitative basis for specifying the nonylcyclopentane content in procurement contracts, ensuring that the cycloalkane‑to‑linear‑alkane ratio meets downstream hydrogenation, lubrication, or solvent‑formulation requirements [1].

Application
Selection Property
Validation Focus
GC‑MS C₁₄ cycloalkane calibration
Kovats retention index marker
Retention‑time match on non‑polar capillary columns
Fuel combustion surrogate
Experimentally anchored combustion enthalpy
Group‑contribution model validation
C₁₄ separation process design
Transport properties (Andrade viscosity, Cp polynomial)
Distillation and heat‑exchanger sizing accuracy
Oligomer blend procurement
Quantified cycloalkane content in C₁₄ stream
Linear‑to‑cyclic ratio specification
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